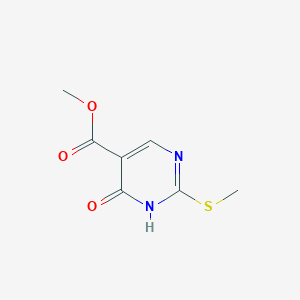
1-Formyl-2-methylindolizine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of indolizine derivatives, including 1-Formyl-2-methylindolizine-3-carbonitrile, often involves the annulation of pyridine and pyrrole units or reactions starting from pre-formed indolizine rings. Techniques such as the single-step synthesis via annulation of commercially available compounds and domino reactions involving aldehydes and isocyanides have been reported. For instance, a domino protocol for the synthesis of indolizine derivatives utilizing aldehydes, isocyanides, and 2-pyridylacetonitrile has been described, showcasing the efficiency and versatility of modern synthetic methodologies in creating complex structures like this compound (Atar et al., 2020).
Molecular Structure Analysis
The structural determination of indolizine derivatives, including this compound, is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography have been utilized to ascertain the precise molecular geometry of these compounds. For example, the crystal structure of a related compound, 1-methyl-2-phenylindolizine-3-acetonitrile, was elucidated, highlighting the regular prism-shaped crystals and detailed geometric parameters, which provide insights into the steric and electronic characteristics of the indolizine core (Liu et al., 2003).
Chemical Reactions and Properties
Indolizine derivatives, including this compound, participate in a variety of chemical reactions, reflecting their reactive nature and potential for further functionalization. Reactions such as hydroformylation, intramolecular aldol condensation, and cycloadditions are common, allowing for the synthesis of more complex molecules. For example, the synthesis of dihydroindolizines through a domino hydroformylation/cyclization/dehydration reaction sequence starting from 1-allyl-2-formylpyrroles has been demonstrated, showcasing the reactivity of the indolizine ring system (Settambolo et al., 2003).
Physical Properties Analysis
The physical properties of indolizine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are essential for the formulation and application of these compounds in various fields. Although specific data on this compound is not provided, related studies on compounds such as 1-methyl-2-phenylindolizine-3-acetonitrile give insights into the physical characteristics typical of indolizine derivatives (Liu et al., 2003).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability, and interaction with various reagents, are central to its utility in synthetic chemistry. Its ability to undergo reactions like cycloaddition, condensation, and nucleophilic substitution underlines its versatility as a synthetic intermediate. The reported synthesis and reactions of related indolizine derivatives provide a framework for understanding the chemical behavior of this compound and its potential applications in the synthesis of more complex molecules (Atar et al., 2020).
Propiedades
IUPAC Name |
1-formyl-2-methylindolizine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-8-9(7-14)10-4-2-3-5-13(10)11(8)6-12/h2-5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDATXRCOUTHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-N-[3-methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2488247.png)
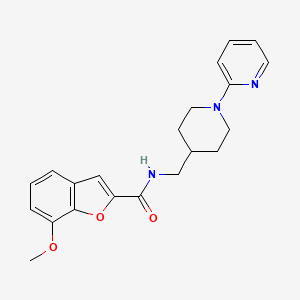

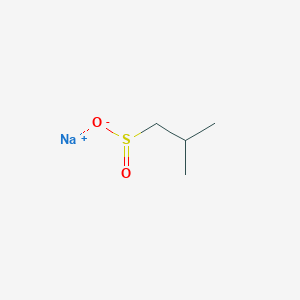
![2-(furan-3-carboxamido)-N-(2-methoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2488252.png)
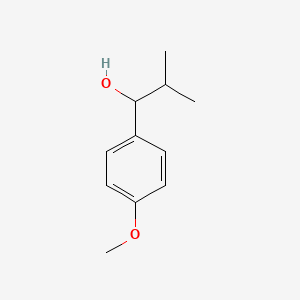
![5-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2488255.png)
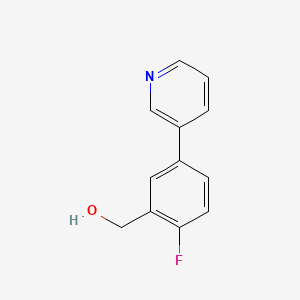
![N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2488258.png)
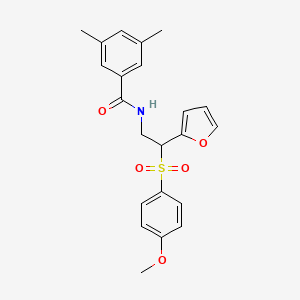
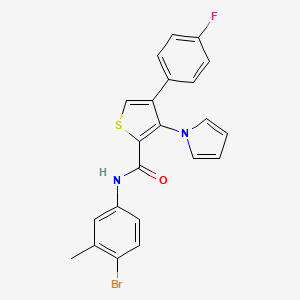
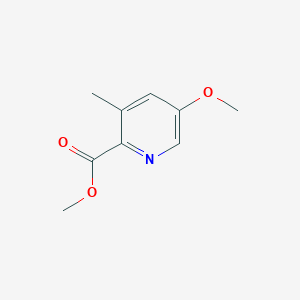
![[5-(3-Chlorophenyl)-7-{[(2-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2488264.png)
